Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11168924
InChI: InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

CAS No.:

Cat. No.: VC11168924

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate -

Specification

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
IUPAC Name ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
Standard InChI InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3
Standard InChI Key WKIIJLFMMBTESG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Physicochemical Properties

Structural Overview

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate features a pyridine ring substituted at the 2-position with a benzothiazole group and at the 3-position with an ethoxycarbonyl moiety. The IUPAC name, ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate, reflects this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₂S
Molecular Weight284.3 g/mol
SMILESCCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
InChIKeyWKIIJLFMMBTESG-UHFFFAOYSA-N
PubChem CID8072313

The benzothiazole component contributes aromaticity and electron-deficient characteristics, while the pyridine and ester groups enhance solubility and reactivity .

Spectroscopic Characterization

Structural confirmation employs:

  • NMR Spectroscopy: Proton environments distinguish aromatic protons (δ 7.2–8.5 ppm), ethoxy methylene (δ 4.3–4.5 ppm), and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O ester) .

  • Mass Spectrometry: Molecular ion peak at m/z 284.3 confirms molecular weight, with fragmentation patterns indicating loss of ethoxy (–OCH₂CH₃) and carboxylate (–COO) groups.

Synthetic Methodologies

Core Synthesis Strategies

The compound’s synthesis involves sequential condensation and cyclization. A representative pathway (Figure 1) includes:

  • Benzothiazole Formation: 2-Aminothiophenol reacts with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine, forming the benzothiazole core .

  • Pyridine Coupling: The benzothiazole intermediate undergoes Ullmann-type coupling with a halogenated pyridine ester under palladium catalysis .

Alternative routes leverage:

  • Microwave-Assisted Synthesis: Reduces reaction time from days to hours via dielectric heating .

  • Solvent-Free Conditions: Enhances atom economy and reduces waste, as demonstrated in analogous benzothiazole ester syntheses .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution at the pyridine 2- and 3-positions requires careful control of stoichiometry and catalysts .

  • Yield Improvement: Multi-step reactions often suffer from cumulative yield losses; reported yields for analogous compounds range from 45–65% .

Structural and Electronic Features

Crystallographic Insights

While single-crystal data for the title compound remains unpublished, related structures exhibit:

  • Planar Benzothiazole-Pyridine Systems: Dihedral angles <10° between rings, facilitating π-π stacking .

  • Ester Conformation: The ethoxycarbonyl group adopts an s-cis conformation relative to the pyridine nitrogen, minimizing steric clashes.

Computational Modeling

Density Functional Theory (DFT) calculations on analogous compounds reveal:

  • HOMO-LUMO Gap: ~4.2 eV, suggesting suitability as a semiconductor material .

  • Electrostatic Potential Maps: Electron-deficient benzothiazole regions favor nucleophilic attack, while the ester group acts as an electron sink .

Industrial and Materials Applications

Polymer Chemistry

Benzothiazole derivatives serve as:

  • Vulcanization Accelerators: Enhance cross-linking in rubber, improving tensile strength by 20–30% .

  • Ligands in Catalysis: Palladium complexes with benzothiazole ligands achieve 90% yield in Suzuki-Miyaura couplings .

Optoelectronics

Thin films of related compounds exhibit:

  • Photoluminescence Quantum Yield: 15–25% in blue-light-emitting diodes (LEDs) .

  • Charge Mobility: 0.1–0.3 cm²/V·s in organic field-effect transistors (OFETs) .

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